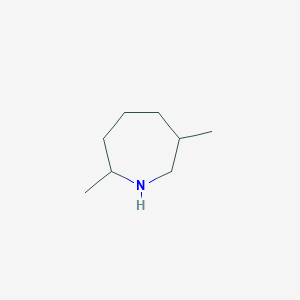

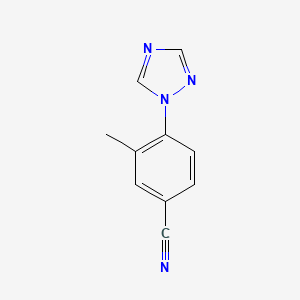

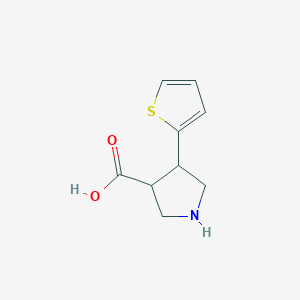

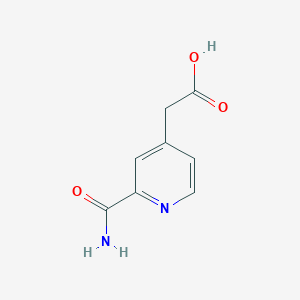

3-methyl-4-(1H-1,2,4-triazol-1-yl)benzonitrile

Overview

Description

“3-methyl-4-(1H-1,2,4-triazol-1-yl)benzonitrile” is a chemical compound. It is a next-generation, water-soluble ligand for the copper (I)-catalyzed azide-alkyne cycloaddition (CuAAC) that dramatically accelerates reaction rates and suppresses cell cytotoxicity .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids was successfully synthesized, and their structures were established by NMR and MS analysis . Another study reported the synthesis of nineteen novel 1,2,4-triazole derivatives .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques like NMR and MS analysis . For instance, a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids was successfully synthesized and their structures were established by NMR and MS analysis .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, the tbta ligand binds to the Co (II) centers through the three triazole nitrogen donor atoms in a facial form . Another study reported the synthesis of quinoline-based [1,2,3]-triazole hybrid derivative via Cu (I)-catalyzed click reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For example, the melting point, boiling point, density, solubility, and pKa of 4-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile have been reported .Scientific Research Applications

Antimicrobial Applications

Compounds including 3-methyl-4-(1H-1,2,4-triazol-1-yl)benzonitrile derivatives have shown promise in antimicrobial applications. For instance, a study by Al‐Azmi and Mahmoud (2020) synthesized novel derivatives and evaluated them as antimicrobial agents. These compounds were characterized by spectroscopic analyses and demonstrated notable antimicrobial properties (Al‐Azmi & Mahmoud, 2020).

Anticancer Properties

Derivatives of 1,2,4-triazole, which include structures similar to this compound, have been recognized for their anticancer properties. Rud et al. (2016) focused on the synthesis and evaluation of these compounds, highlighting their significance in cancer treatment due to their anticancer activities (Rud, Kaplaushenko, & Kucheryavyi, 2016).

Corrosion Inhibition

Compounds with a triazole ring, including variants of this compound, have been investigated for their corrosion inhibition properties. A study by Yadav et al. (2013) explored the effectiveness of benzimidazole derivatives (which can be structurally related) as inhibitors for mild steel corrosion (Yadav, Behera, Kumar, & Sinha, 2013).

DNA Interaction and Photodynamic Therapy

Demirbaş et al. (2019) synthesized novel compounds including a triazol compound for studying their interaction with DNA. These compounds demonstrated potential as anticancer drugs for photodynamic therapy, indicating their relevance in medical research (Demirbaş, Barut, Özel, Celik, Kantekin, & Sancak, 2019).

Xanthine Oxidoreductase Inhibition

A derivative of 1,2,4-triazole was identified as a potent xanthine oxidoreductase (XOR) inhibitor in a study by Sato et al. (2009). This study suggests the application of these compounds in the treatment of conditions like hyperuricemia (Sato et al., 2009).

Mechanism of Action

Target of Action

Similar compounds, such as 4-(1h-1,2,4-triazol-1-yl)benzoic acid hybrids, have shown potent inhibitory activities against cancer cell lines like mcf-7 and hct-116 .

Mode of Action

Related compounds have been shown to inhibit the proliferation of cancer cells by inducing apoptosis .

Biochemical Pathways

Related compounds have been shown to inhibit the proliferation of cancer cells, suggesting that they may affect pathways related to cell growth and apoptosis .

Pharmacokinetics

The pharmacokinetic properties of similar compounds have been investigated .

Result of Action

Related compounds have been shown to exhibit cytotoxic effects against cancer cells, with some compounds demonstrating very weak cytotoxic effects toward normal cells .

Action Environment

The stability and efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances .

Safety and Hazards

Biochemical Analysis

Biochemical Properties

Compounds with similar structures have been shown to exhibit potent inhibitory activities against certain cancer cell lines . These compounds interact with various enzymes and proteins, leading to changes in cellular processes .

Cellular Effects

3-methyl-4-(1H-1,2,4-triazol-1-yl)benzonitrile may have significant effects on various types of cells and cellular processes. For instance, similar compounds have been shown to inhibit the proliferation of MCF-7 cancer cells by inducing apoptosis . This suggests that this compound could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

Similar compounds have shown to exhibit potent inhibitory activities against certain cancer cell lines at specific dosages .

Properties

IUPAC Name |

3-methyl-4-(1,2,4-triazol-1-yl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N4/c1-8-4-9(5-11)2-3-10(8)14-7-12-6-13-14/h2-4,6-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJTMFAYANAWUPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C#N)N2C=NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Chloro-2-[(4-nitrobenzene)sulfonyl]-5-(trifluoromethyl)pyridine](/img/structure/B1423241.png)

![4-[(2,2-Dimethylpropyl)carbamoyl]benzoic acid](/img/structure/B1423261.png)